molecular formula C22H18N2O6S2 B2428662 (Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 681815-27-0

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Katalognummer B2428662
CAS-Nummer: 681815-27-0
Molekulargewicht: 470.51
InChI-Schlüssel: WJXTZICLZSQARG-OCKHKDLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O6S2 and its molecular weight is 470.51. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

  • Leucettamine B analogs, including compounds with the benzo[d][1,3]dioxol-5-yl moiety, demonstrate potential as anti-cancer agents. Specifically, their carborane-based compound showed notable efficacy against SW480 and Mahlavu cell lines, suggesting potential for use in cancer chemotherapy (Hsu et al., 2020).

Anticonvulsant Properties

  • N-substituted derivatives of this compound have shown promising results as anticonvulsant agents. One derivative displayed high protection against maximal electroshock-induced seizures, comparable to reference antiepileptic drugs. This highlights its potential in developing safer and more effective antiepileptic drugs (Dong et al., 2019).

Antimicrobial and Anti-Proliferative Activities

  • A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including this compound, were synthesized and showed promising antimicrobial and antiproliferative activities. They demonstrated efficacy against HCT-116 cancer cells and various microbial strains (Mansour et al., 2020).

Protein Kinase Inhibition for Neurological or Oncological Disorders

  • Certain derivatives of this compound, synthesized under microwave irradiation, showed activity against protein kinases like DYR1A. This indicates potential for treatment of neurological or oncological disorders involving these kinases (Bourahla et al., 2021).

Antifungal and Antituberculosis Agents

  • Derivatives of this compound were synthesized and found effective as antifungal and antituberculosis agents, with some showing promising results against Mycobacterium tuberculosis and Candida albicans (El Bialy et al., 2011).

Antioxidant Activities

  • Novel fused heterocyclic compounds derived from this compound were investigated for their antioxidant activities, expanding its potential application in areas requiring antioxidant properties (Salem et al., 2015).

Potential in Synthesis of Biological Compounds

  • The compound's synthesis route from (3,4-methylenedioxy)aniline offers potential for creating biologically active thiazolidinones (Masteloto et al., 2015).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S2/c25-20(23-14-4-6-16-18(10-14)30-12-28-16)2-1-7-24-21(26)19(32-22(24)31)9-13-3-5-15-17(8-13)29-11-27-15/h3-6,8-10H,1-2,7,11-12H2,(H,23,25)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXTZICLZSQARG-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.